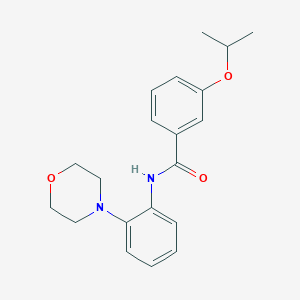![molecular formula C23H21N3O4 B278560 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is a novel derivative of benzamide, which has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In pharmacology, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. In biochemistry, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide are varied and depend on the specific application. In pharmacology, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory disorders. In biochemistry, it has been shown to inhibit the activity of certain enzymes involved in the regulation of neurotransmitter activity in the brain, which could have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of certain enzymes and receptors in the body. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research related to 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. These include:
1. Further studies to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
2. Development of novel drugs based on the structure of this compound for the treatment of various inflammatory disorders.
3. Exploration of the potential applications of this compound in the treatment of neurological disorders.
4. Investigation of the potential side effects of this compound and its safety for human use.
Conclusion
In conclusion, 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a novel derivative of benzamide that has shown promising results in various scientific studies related to its synthesis, mechanism of action, and potential applications in pharmacology, biochemistry, and medicine. Further research is needed to fully understand the potential of this compound and its limitations for lab experiments.
Métodos De Síntesis
The synthesis of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-(2-bromoethyl)-2-methylphenol with 2-aminopyridine to form 4-(2-methyl-1H-imidazol-1-yl)-2-methylphenol. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base to form ethyl 2-(4-(2-methyl-1H-imidazol-1-yl)-2-methylphenoxy)acetate. The final step involves the reaction of this intermediate with 4-aminobenzamide in the presence of a catalyst to form 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory disorders. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain.
Propiedades
Nombre del producto |
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
|---|---|
Fórmula molecular |
C23H21N3O4 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
3,5-diethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-3-28-18-12-16(13-19(14-18)29-4-2)22(27)25-17-9-7-15(8-10-17)23-26-21-20(30-23)6-5-11-24-21/h5-14H,3-4H2,1-2H3,(H,25,27) |
Clave InChI |
RROVLKZUTWTCMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OCC |
SMILES canónico |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)
![N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)

![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)